2-Bromo-5-chlorophenol
Overview
Description
2-Bromo-5-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is characterized by the presence of both bromine and chlorine atoms attached to a phenol ring. This compound is a pale yellow solid and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
Phenolic compounds, like 2-Bromo-5-chlorophenol, often interact with proteins and enzymes in organisms due to their ability to form hydrogen bonds . .
Mode of Action
Phenolic compounds often exert their effects through hydrogen bonding with biological macromolecules, altering their structure and function .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways this compound affects. Phenolic compounds can have diverse effects depending on their specific structure and the organism they interact with .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s chemical structure, the route of administration, and the organism’s physiology .
Result of Action
Phenolic compounds can have a wide range of effects, from antimicrobial activity to potential toxicity .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
It is known that halogenated phenols can interact with various enzymes and proteins .
Cellular Effects
It is known that halogenated phenols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated phenols can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that halogenated phenols can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that halogenated phenols can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that halogenated phenols can interact with various enzymes and cofactors .
Transport and Distribution
It is known that halogenated phenols can interact with various transporters and binding proteins .
Subcellular Localization
It is known that halogenated phenols can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-chlorophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the bromination and chlorination of phenol derivatives. For example, 5-bromo-2-chloroanisole can be treated with boron tribromide in dichloromethane at low temperatures, followed by warming to room temperature and stirring for an extended period .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can be involved in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Bromo-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenol
- 4-Bromo-2-chlorophenol
- 5-Bromo-2-chlorophenol
Uniqueness
2-Bromo-5-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-5-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKYXVZQWHGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534671 | |
Record name | 2-Bromo-5-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13659-23-9 | |
Record name | 2-Bromo-5-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13659-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.